4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound under investigation carries the systematic International Union of Pure and Applied Chemistry name (4-butoxyphenyl) 4-(4-pentylcyclohexyl)benzoate, reflecting its complex structural architecture. The Chemical Abstracts Service registry number 84600-98-6 provides unambiguous identification in chemical databases and literature. Alternative nomenclature includes 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate, emphasizing the trans-configuration of the cyclohexyl substituent.
The molecular formula C28H38O3 indicates a substantial organic molecule with 28 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms. The calculated molecular weight of 422.6 grams per mole represents a moderately large organic compound within the benzoate ester family. This molecular composition suggests significant hydrophobic character due to the extensive hydrocarbon framework, while maintaining polar functionality through the ester linkage and ether oxygen.
Detailed molecular descriptor analysis reveals an exact mass of 422.28200 atomic mass units, providing precise identification capabilities for mass spectrometric analysis. The compound exhibits 12 rotatable chemical bonds, indicating considerable conformational flexibility that contributes to its potential liquid crystalline behavior. The topological polar surface area of 35.5 square angstroms reflects the limited polar character concentrated primarily in the ester and ether functional groups.
The International Chemical Identifier provides systematic structural encoding: InChI=1S/C28H38O3/c1-3-5-7-8-22-9-11-23(12-10-22)24-13-15-25(16-14-24)28(29)31-27-19-17-26(18-20-27)30-21-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3. This standardized representation enables unambiguous structural communication across different chemical databases and computational platforms. The simplified molecular input line entry system representation CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCC provides an alternative encoding method for structural databases.
Properties
IUPAC Name |
(4-butoxyphenyl) 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O3/c1-3-5-7-8-22-9-11-23(12-10-22)24-13-15-25(16-14-24)28(29)31-27-19-17-26(18-20-27)30-21-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVVIPTUMVQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633045 | |
| Record name | 4-Butoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84600-98-6 | |
| Record name | 4-Butoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The principal synthetic strategy for 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves the esterification of 4-butoxyphenol with 4-(trans-4-pentylcyclohexyl)benzoic acid or its activated derivatives. This approach is consistent with the preparation of structurally related benzoate esters, as documented in liquid crystal compound patents and research articles.
Esterification Method
-
- 4-Butoxyphenol (phenolic component)
- 4-(trans-4-pentylcyclohexyl)benzoic acid (carboxylic acid component)
-
- Use of a dehydrating/activating agent such as dicyclohexylcarbodiimide (DCC)
- Catalyst: 4-dimethylaminopyridine (DMAP)
- Solvent: Dichloromethane (DCM) or similar aprotic organic solvent
- Temperature: Room temperature to mild heating (20–40 °C)
- Reaction Time: Several hours (typically 12–24 h) under stirring
Mechanism:
DCC activates the carboxylic acid to form an O-acylurea intermediate, which then reacts with the phenol to form the ester linkage. DMAP acts as a nucleophilic catalyst facilitating the acyl transfer.
- Filtration to remove dicyclohexylurea byproduct
- Column chromatography or recrystallization to isolate the pure ester
This method yields high purity this compound suitable for liquid crystal applications.
Alternative Synthetic Approaches
- Conversion of 4-(trans-4-pentylcyclohexyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂)
- Subsequent reaction with 4-butoxyphenol in the presence of a base (e.g., pyridine) to form the ester
This method is efficient and commonly used in industrial settings for scale-up due to the high reactivity of acid chlorides.
b. Direct Esterification under Acid Catalysis:
- Heating the acid and phenol together with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid
- Removal of water formed during the reaction by azeotropic distillation or molecular sieves
This classical Fischer esterification is less commonly used for sensitive liquid crystal compounds due to harsh conditions but remains a viable route.
Reaction Conditions and Yields
| Method | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| DCC/DMAP Esterification | DCC, DMAP | DCM | 20–25 °C | 12–24 h | 75–90 | Mild conditions, high purity |
| Acid Chloride Method | SOCl₂, pyridine | DCM or toluene | 0–40 °C | 3–6 h | 80–95 | Industrially favorable |
| Fischer Esterification | H₂SO₄ or p-TsOH | Toluene | Reflux (~110 °C) | 6–12 h | 60–80 | Requires water removal |
Characterization of the Product
- Nuclear Magnetic Resonance (NMR): Confirms ester formation by characteristic chemical shifts of aromatic protons and alkyl chains.
- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1735 cm⁻¹) and absence of carboxylic acid OH band confirm esterification.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of this compound.
- Melting Point and Liquid Crystal Phase Behavior: Determined to verify purity and liquid crystalline properties.
Industrial Production Considerations
- Use of continuous flow reactors for controlled mixing and temperature management enhances yield and reproducibility.
- Automated purification systems (e.g., preparative HPLC or crystallization) ensure high purity for electronic and optical applications.
- Environmental and safety measures include solvent recovery and handling of reactive reagents like SOCl₂.
Research Findings Relevant to Preparation
- The choice of catalyst and solvent significantly affects reaction rate and yield; DMAP with DCC in DCM is preferred for laboratory synthesis due to mild conditions and minimal side reactions.
- Acid chloride intermediates provide faster reaction kinetics but require careful handling due to corrosivity.
- Purity of starting materials and exclusion of moisture are critical for high-quality product synthesis.
- Reported yields in literature range from 75% to 95%, depending on method and scale.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| DCC/DMAP Esterification | DCC, DMAP, DCM | Mild, high purity, easy work-up | Cost of reagents, urea byproduct | 75–90 |
| Acid Chloride Route | SOCl₂, pyridine, DCM/toluene | Fast reaction, industrial scale | Corrosive reagents, moisture sensitive | 80–95 |
| Fischer Esterification | H₂SO₄ or p-TsOH, toluene | Simple reagents | Harsh conditions, lower yield | 60–80 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles like hydroxide ions or amines replace the butoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution or amines in an organic solvent.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted phenols or amines.
Scientific Research Applications
Chemistry: 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is used as a precursor in the synthesis of liquid crystal materials. Its unique structural properties contribute to the formation of liquid crystals with desirable thermal and optical characteristics.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on membrane fluidity and permeability.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings, where its structural properties enhance the performance of the final products.
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as lipid bilayers and proteins. The compound’s hydrophobic and hydrophilic regions allow it to embed within lipid membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations:
- Substituent Effects: The 4-butoxyphenyl group enhances solubility and phase stability compared to alkyl (e.g., pentylphenyl) or polar (e.g., cyanophenyl) substituents .
- Molecular Weight : Higher molecular weight analogs (e.g., bis-esters) exhibit elevated melting points, suggesting increased rigidity .
Phase Behavior and Dielectric Properties
highlights that benzoate esters with trans-cyclohexyl groups exhibit stable nematic phases with dielectric anisotropy (Δε) and birefringence (Δn) values that remain constant below the clearing temperature (TC). For example:
- 2-cyano-4-pentylbiphenyl 4-(trans-4-pentylcyclohexyl)benzoate shows Δε ≈ 10–12 and Δn ≈ 0.2–0.3 in the nematic phase .
- 4-Butoxyphenyl derivatives are expected to display similar trends but with reduced Δε due to the absence of a polar cyano group.
Biological Activity
4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate, commonly referred to as a liquid crystal compound, has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H34O3
- CAS Number : 84600-98-6
This compound features a butoxy group and a cyclohexyl moiety, which contribute to its liquid crystalline properties and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets, influencing various biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest potential effects on cell signaling and membrane fluidity.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Hek293 (human embryonic kidney).
- Findings : The compound exhibited moderate cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. In contrast, it showed lower activity against HeLa and Hek293 cells, indicating selective toxicity towards breast cancer cells.
Enzyme Inhibition
The compound was also tested for its inhibitory effects on key enzymes involved in cancer progression:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 20 | Moderate inhibition |
| Cyclooxygenase-2 (COX-2) | 25 | Moderate inhibition |
These results suggest that this compound may have potential as a therapeutic agent in conditions where these enzymes are implicated.
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, the anticancer properties of several liquid crystal compounds were assessed. Among them, this compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this benzoate derivative reduced cell death in neuronal cultures exposed to oxidative agents, suggesting potential applications in neurodegenerative diseases.
Research Findings
Research has shown that the biological activity of this compound may be enhanced by structural modifications. For example, derivatives with halogen substitutions exhibited increased potency against AChE and COX-2, indicating that small changes in chemical structure can significantly impact biological efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 4-butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification between 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-butoxyphenol. Key steps include:
- Acid activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) under inert gas (N₂/Ar) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥98% purity (HPLC validation) .
- Yield optimization : Reaction temperatures between 60–80°C and stoichiometric excess of 4-butoxyphenol (1.2–1.5 eq.) improve yields to ~70–85% .
Q. How is the trans-configuration of the pentylcyclohexyl group confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : The axial-equatorial proton splitting pattern in the cyclohexyl ring (¹H NMR) and coupling constants (J = 10–12 Hz) confirm the trans-configuration.
- X-ray crystallography : Single-crystal analysis resolves the cyclohexyl chair conformation and spatial arrangement of substituents .
- Polarized optical microscopy : Used in liquid crystal studies to correlate trans-configuration with mesophase behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
